

Assessing the long-term efficacy of Feniralstat versus other therapies

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Compound of Interest				
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Feniralstat Development Halted, Long-Term Efficacy Data Unavailable

Initial investigations into the long-term efficacy of the plasma kallikrein inhibitor **Feniralstat** (also known as KVD824) have been concluded as the drug's clinical development for hereditary angioedema (HAE) was terminated. KalVista Pharmaceuticals halted the Phase 2 KOMPLETE trial of **Feniralstat** after observing elevated liver enzymes in several participants, raising safety concerns.[1] Consequently, there is no long-term efficacy and safety data available for **Feniralstat**, and it is not being investigated for diabetic complications.

Given the absence of data for **Feniralstat**, this guide will instead provide a comprehensive comparison of a different oral plasma kallikrein inhibitor, Berotralstat, for which long-term efficacy and safety data are available. This analysis will focus on its use for the prophylactic treatment of HAE, drawing comparisons with other therapeutic modalities for this condition.

Berotralstat: A Long-Term Prophylactic for Hereditary Angioedema

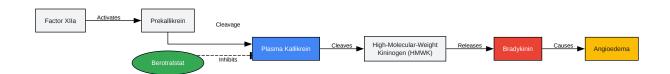
Berotralstat is an oral, once-daily inhibitor of plasma kallikrein approved for the prevention of HAE attacks.[2][3] Its mechanism of action involves the inhibition of plasma kallikrein, which in turn reduces the production of bradykinin, a key mediator of swelling and pain in HAE attacks.





Mechanism of Action: The Kallikrein-Kinin System

The diagram below illustrates the role of plasma kallikrein in the bradykinin formation pathway and the inhibitory action of Berotralstat.



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Figure 1: Simplified signaling pathway of the Kallikrein-Kinin system and the inhibitory action of Berotralstat.

Long-Term Efficacy of Berotralstat: The APeX-S Study

The APeX-S study was an open-label extension study that evaluated the long-term safety and efficacy of Berotralstat.[3][4] The key findings from this study are summarized below.

Data on Attack Rate Reduction

The following table presents the mean and median HAE attack rates for patients treated with Berotralstat over a 48-week period in the APeX-S study.



Timepoint	Berotralstat 150 mg (n=73)	Berotralstat 110 mg (n=30)
Median Attacks/Month at Month 1	1.0	0.5
Median Attacks/Month at Month 12	0.0	0.0
Mean Attacks/Month at Baseline	2.9	2.9
Mean Attacks/Month at Month	1.0	1.3
Data from the APeX-S interim analysis.[3]		

Quality of Life Improvements

The APeX-S study also demonstrated clinically meaningful improvements in quality of life scores, as measured by the Angioedema Quality of Life Questionnaire (AE-QoL), for patients receiving both doses of Berotralstat.[3][4]

Comparison with Other HAE Therapies

A variety of other therapies are used for the long-term prophylaxis of HAE. The following table provides a high-level comparison.



Therapy Class	Examples	Mechanism of Action	Administration
Plasma Kallikrein Inhibitors (Oral)	Berotralstat	Inhibits plasma kallikrein	Oral, once daily
Plasma Kallikrein Inhibitors (Injectable)	Lanadelumab	Monoclonal antibody that inhibits plasma kallikrein	Subcutaneous injection
C1-Esterase Inhibitors	C1-INH (plasma- derived), Ruconest (recombinant)	Replaces deficient C1-esterase inhibitor	Intravenous infusion or subcutaneous injection
Androgens	Danazol	Increase C1-INH levels	Oral

Experimental Protocols: APeX-S Study

Study Design: The APeX-S study was a phase 2, open-label, multicenter study.[3]

Participants: Eligible patients had a diagnosis of HAE due to C1 inhibitor deficiency.

Intervention: Patients received either 150 mg or 110 mg of Berotralstat orally once daily.

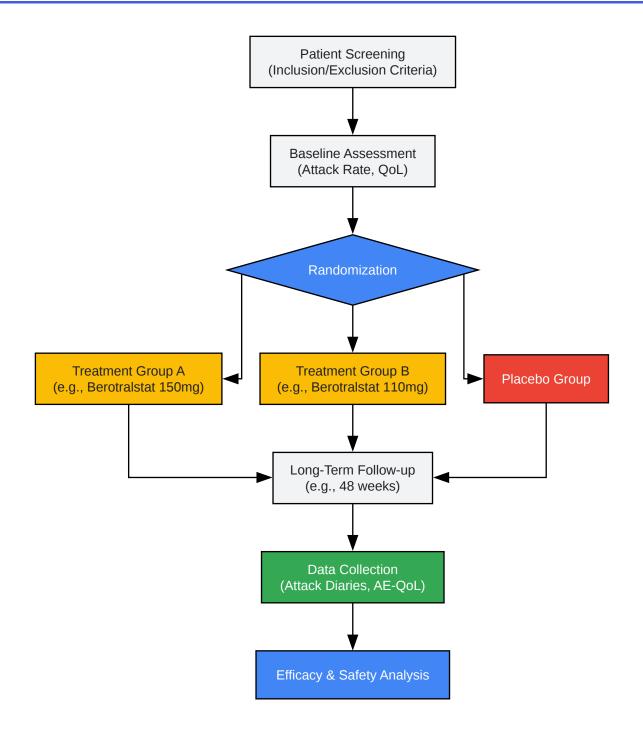
Primary Objective: To evaluate the long-term safety and tolerability of Berotralstat.

Secondary Objectives: To assess the long-term efficacy of Berotralstat in reducing the rate of HAE attacks and to evaluate its impact on quality of life.

Data Collection: Attack data was collected through daily patient diaries. Quality of life was assessed using the AE-QoL questionnaire at specified intervals.

The workflow for a typical long-term prophylactic HAE clinical trial is illustrated below.





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Figure 2: Generalized workflow for a randomized, placebo-controlled clinical trial of a prophylactic HAE therapy.

Alternative Therapies for Diabetic Complications

While **Feniralstat** is not being pursued for diabetic complications, a number of alternative and complementary therapies are explored for managing diabetes and its long-term effects. These



include:

- Herbal Remedies and Dietary Supplements: Cinnamon, fenugreek, bitter melon, alpha-lipoic acid, and chromium have been studied for their potential to improve glycemic control.[5][6][7]
- Mind-Body Therapies: Yoga, tai chi, and meditation may contribute to better management of blood glucose levels.[6][8]
- Acupuncture: This traditional Chinese medicine practice is sometimes used to manage pain associated with diabetic neuropathy.[7][8]

It is important to note that while some of these therapies show promise, the scientific evidence for their efficacy and safety is often limited, and they should not replace conventional medical treatment for diabetes.[7][8][9] Patients should always consult with their healthcare providers before starting any new treatment.

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